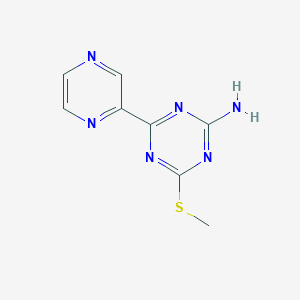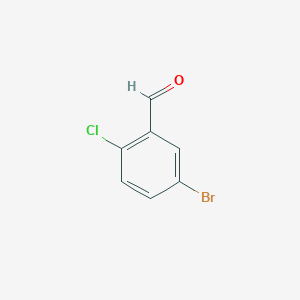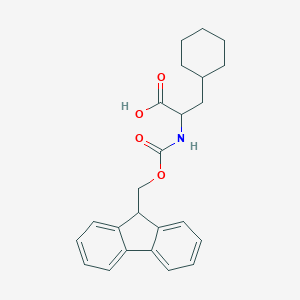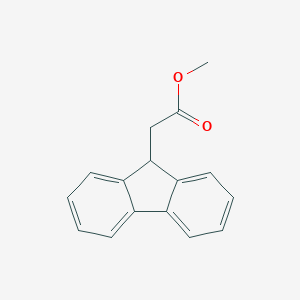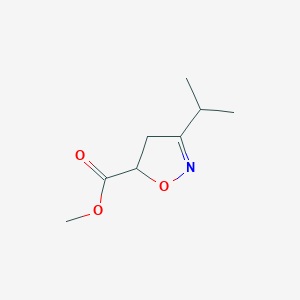
Methyl 3-propan-2-yl-4,5-dihydro-1,2-oxazole-5-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-propan-2-yl-4,5-dihydro-1,2-oxazole-5-carboxylate, also known as MDO, is a synthetic compound with potential applications in the field of medicinal chemistry. It is a heterocyclic compound that contains an oxazole ring, which is a five-membered ring containing both nitrogen and oxygen atoms. The compound has been synthesized using various methods, and its potential as a drug candidate has been investigated by researchers.
作用机制
The mechanism of action of Methyl 3-propan-2-yl-4,5-dihydro-1,2-oxazole-5-carboxylate is not fully understood, but it is believed to work by inhibiting certain enzymes in the body, such as acetylcholinesterase. This inhibition leads to an increase in the concentration of certain neurotransmitters in the brain, which can have various effects on the body.
生化和生理效应
Methyl 3-propan-2-yl-4,5-dihydro-1,2-oxazole-5-carboxylate has been found to have various biochemical and physiological effects on the body. It has been found to inhibit acetylcholinesterase, which can lead to an increase in the concentration of acetylcholine in the brain. This can have various effects on the body, including improved cognitive function. Additionally, Methyl 3-propan-2-yl-4,5-dihydro-1,2-oxazole-5-carboxylate has been found to have anti-inflammatory activity, which can reduce inflammation in the body and potentially treat inflammatory diseases.
实验室实验的优点和局限性
Methyl 3-propan-2-yl-4,5-dihydro-1,2-oxazole-5-carboxylate has several advantages and limitations for lab experiments. One advantage is that it is a synthetic compound, which means that it can be easily synthesized in the lab. Additionally, it has been found to have various potential applications in the field of medicinal chemistry. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to study its effects on the body.
未来方向
There are several future directions for the research on Methyl 3-propan-2-yl-4,5-dihydro-1,2-oxazole-5-carboxylate. One direction is to investigate its potential as a treatment for Alzheimer's disease, as it has been found to inhibit acetylcholinesterase. Another direction is to investigate its potential as an anti-cancer agent, as it has exhibited cytotoxic activity against cancer cells. Additionally, further research is needed to fully understand its mechanism of action and its effects on the body.
合成方法
Methyl 3-propan-2-yl-4,5-dihydro-1,2-oxazole-5-carboxylate has been synthesized using different methods, including the reaction of 2-amino-2-methyl-1-propanol with ethyl oxalyl chloride, followed by the reaction with acetic anhydride and sodium methoxide. Another method involves the reaction of 2-amino-2-methyl-1-propanol with ethyl oxalate and paraformaldehyde in the presence of acetic acid. The yield of the compound varies depending on the method used.
科学研究应用
Methyl 3-propan-2-yl-4,5-dihydro-1,2-oxazole-5-carboxylate has been investigated for its potential use as a drug candidate in various scientific research studies. One study found that Methyl 3-propan-2-yl-4,5-dihydro-1,2-oxazole-5-carboxylate has anti-inflammatory activity, which makes it a potential candidate for the treatment of inflammatory diseases. Another study investigated the compound's potential as an anti-cancer agent, and found that it exhibited cytotoxic activity against cancer cells. Additionally, Methyl 3-propan-2-yl-4,5-dihydro-1,2-oxazole-5-carboxylate has been investigated for its potential use in the treatment of Alzheimer's disease, as it has been found to inhibit acetylcholinesterase.
属性
IUPAC Name |
methyl 3-propan-2-yl-4,5-dihydro-1,2-oxazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c1-5(2)6-4-7(12-9-6)8(10)11-3/h5,7H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSLABALBWZOCJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(C1)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-isopropyl-4,5-dihydroisoxazole-5-carboxylate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


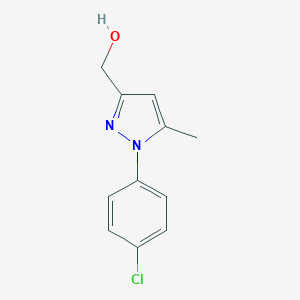
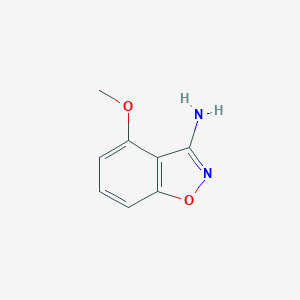

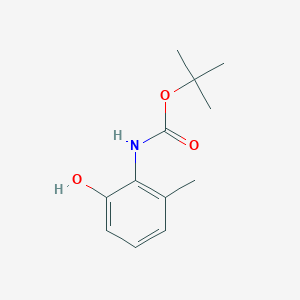
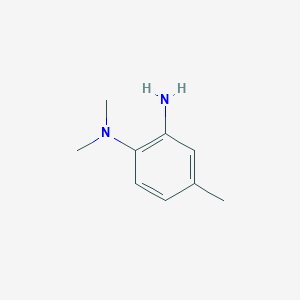

![[3-(1,3-Thiazol-2-yl)phenyl]methanol](/img/structure/B64780.png)
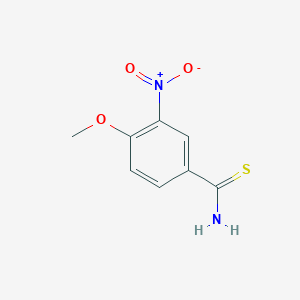
![1-(2-Hydrazinyl-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B64785.png)
